molecular formula C13H22O B15179772 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde CAS No. 83803-51-4

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B15179772
CAS No.: 83803-51-4
M. Wt: 194.31 g/mol
InChI Key: VJHUPOBBPQKVKU-UHFFFAOYSA-N
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Description

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H22O. It is a cyclohexene derivative with a carbaldehyde functional group and a 4-methylpentyl substituent. This compound is known for its applications in the fragrance industry, where it is used as a fragrance ingredient due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexene is reacted with a 4-methylpentylmagnesium bromide, followed by oxidation to form the desired carbaldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: 3-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid.

    Reduction: 3-(4-Methylpentyl)cyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The compound may also interact with other molecular targets, depending on its specific application in research or industry.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: A closely related compound with similar structural features.

    Hydroxyisohexyl 3-cyclohexene carboxaldehyde: Another similar compound used in the fragrance industry.

Uniqueness

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its combination of a cyclohexene ring with a 4-methylpentyl substituent and an aldehyde group makes it particularly valuable in fragrance formulations.

Biological Activity

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde, also known as 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde or Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), is an organic compound notable for its applications in the fragrance industry and its biological activity, particularly as a skin sensitizer. This article explores its biological activity, including case studies, regulatory assessments, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22O
  • Molecular Weight : Approximately 210.31 g/mol
  • Structure : The compound features a cyclohexene ring with a carbaldehyde functional group, contributing to its unique fragrance profile.

Skin Sensitization

This compound has been classified as a moderate skin sensitizer. It is known to trigger allergic reactions upon skin contact, leading to conditions such as contact dermatitis in sensitive individuals. Research indicates that it can act as an allergen, with significant implications for its use in cosmetic products.

Key Findings :

  • In guinea pig studies, the stimulation index (SI) was reported at 4.9% for the highest concentration tested, with an effective concentration (EC3) value of 17.1%, indicating moderate sensitization potential .
  • A significant incidence of sensitization was observed in dermatitis patients, with an average incidence of 2.7% in European studies .

Regulatory Assessments

Due to its sensitizing properties, regulatory bodies have classified HICC under reproductive toxicity categories. The European Union has included it among allergens that require labeling in cosmetic products .

Study Type Findings
Guinea Pig Maximization Test (GPMT)Positive reactions observed in multiple challenge applications at varying concentrations .
Patch Test StudiesShowed a high frequency of positive results (>2%) among patients tested for fragrance allergy .
Repeated Open Application Tests (ROAT)Confirmed sensitization results from patch tests .

Case Study 1: Incidence of Sensitization

A study involving thousands of patients undergoing diagnostic patch tests revealed that HICC was one of the most frequently positive allergens among fragrance ingredients tested. Over 70% of cases were deemed clinically relevant, emphasizing the need for careful consideration in formulation practices.

Case Study 2: Toxicological Assessment in Animal Models

In a toxicological assessment involving Sprague Dawley rats, administration of HICC resulted in respiratory symptoms and changes in liver and kidney weights at high doses (1000 mg/kg bw/day). These findings highlight potential systemic effects beyond local sensitization .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde, and how can reaction efficiency be optimized?

The compound is synthesized via aldol condensation or isomerization reactions. For example, reaction masses involving intermediates like 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde are documented, with optimization focusing on temperature control (80–120°C), catalytic systems (e.g., acidic or basic conditions), and purification via fractional distillation . Efficiency improvements include using inert atmospheres to prevent oxidation and monitoring reaction progress via GC-MS to minimize by-products.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Structural elucidation employs:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the cyclohexene ring and aldehyde proton (δ 9.5–10.0 ppm).
  • MS : High-resolution MS confirms the molecular ion peak at m/z 210.31 (C13_{13}H22_{22}O2_2) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Density : 1.023 g/cm³ .
  • Flash point : 135.1°C, requiring storage away from open flames .
  • Solubility : Miscible in ethanol and oils but insoluble in water, dictating solvent choices for reactions . Regulatory data (TSCA 8(a) PAIR) highlight mandatory safety protocols for volatile aldehydes .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical ambiguities in this compound during synthesis?

Stereochemical control is achieved via:

  • Chiral chromatography : Separating enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Circular dichroism (CD) : Detecting optical activity to confirm stereoisomer ratios .
  • Crystallographic refinement : SHELXL software resolves absolute configurations in single-crystal studies .

Q. How do environmental factors influence the degradation pathways of this compound, and what analytical methods track these changes?

Degradation under UV light or aerobic conditions produces peroxides and carboxylic acids. Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS quantify degradation products. The EPA’s Endocrine Disruptor Screening Program recommends evaluating hydrolysis half-lives and photolytic by-products for ecological risk assessment .

Q. What computational models predict the compound’s interactions with biological targets, such as olfactory receptors?

Molecular docking (AutoDock Vina) and MD simulations model binding affinities to olfactory receptors (e.g., OR51E2). Parameters include:

  • Lipophilicity (LogP) : ~3.5, indicating moderate membrane permeability.
  • Electrostatic potential maps : Highlight aldehyde group reactivity for covalent adduct formation .

Q. How does the isomeric composition of this compound affect its olfactory properties and stability?

Isomer ratios (e.g., 4-(4-methylpentyl) vs. 3-substituted isomers) alter volatility and scent profiles. GC-Olfactometry paired with sensory panels correlates isomer content (e.g., 90% purity in fragrance blends) with perceived intensity and longevity. Stability studies show cis-isomers degrade faster under oxidative conditions .

Q. Methodological Considerations

  • Synthetic Optimization : Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps.
  • Analytical Validation : Calibrate HPLC methods with reference standards (e.g., 97% isomer mixtures) to ensure reproducibility .
  • Safety Compliance : Adhere to OSHA guidelines for aldehydes, including fume hood use and PPE .

Properties

CAS No.

83803-51-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h7,10-11,13H,3-6,8-9H2,1-2H3

InChI Key

VJHUPOBBPQKVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CCCC(C1)C=O

Origin of Product

United States

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